molecular formula C18H13F2NOS B2925666 2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1795458-04-6

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No. B2925666
CAS RN: 1795458-04-6
M. Wt: 329.36
InChI Key: WEALUZATCGUVHI-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as JNJ-47965567 and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Antipathogenic Activity

Research on related thiourea derivatives has demonstrated significant antipathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of 2,6-difluoro derivatives in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Crystal Structure Analysis

Crystallographic studies on compounds with thiophene benzamide structures have provided insights into their molecular arrangement, showcasing the significance of N–H⋯S, C–H⋯O, and N–H⋯O hydrogen bonds, and π···π interactions. This fundamental understanding aids in the design of materials with tailored properties (Sharma et al., 2016).

Molecular Aggregation Influenced by Fluorination

Investigations into the effect of fluorination on molecular aggregation revealed that N-(difluorophenyl)benzamides exhibit unique aggregation behaviors through N–H⋯OC interactions, potentially influenced by the fluorine atoms. This points to the importance of fluorination in modifying the physical and chemical properties of compounds for specific applications (Mocilac, Osman, & Gallagher, 2016).

Organogelator Properties

Research into organogelators containing fluorinated benzamide structures has uncovered their ability to form gels in organic solvents, such as isopropanol. This demonstrates the potential of 2,6-difluoro derivatives in material science, particularly in the development of novel gel-forming agents (Loiseau et al., 2002).

Rh(III)-Catalyzed Alkenylation

The synthesis of difluorobenzamide derivatives through Rh(III)-catalyzed alkenylation has shown broad substrate compatibility and high regioselectivity, marking a significant advance in the synthesis of elaborate difluorinated compounds. This process offers new avenues for the development of pharmaceutical and agrochemical products (Cui et al., 2023).

Ortho-Fluorination in Medicinal Chemistry

The catalyzed ortho-fluorination of benzylamines signifies a methodological advancement in medicinal chemistry, facilitating the synthesis of compounds with potential therapeutic applications. This highlights the role of fluorinated benzamides in drug development (Wang, Mei, & Yu, 2009).

properties

IUPAC Name

2,6-difluoro-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NOS/c19-15-6-3-7-16(20)17(15)18(22)21-10-12-4-1-2-5-14(12)13-8-9-23-11-13/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEALUZATCGUVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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